2-(2,3,6-Trichlorophenyl)quinoline
CAS No.:
Cat. No.: VC17263279
Molecular Formula: C15H8Cl3N
Molecular Weight: 308.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8Cl3N |
|---|---|
| Molecular Weight | 308.6 g/mol |
| IUPAC Name | 2-(2,3,6-trichlorophenyl)quinoline |
| Standard InChI | InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H |
| Standard InChI Key | ZVFMKNVVUZGTLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
2-(2,3,6-Trichlorophenyl)quinoline exhibits conflicting molecular formula reports across sources, complicating its precise characterization (Table 1).
Table 1: Reported Molecular Formulas and Weights
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Vulcanchem | C₁₅H₈Cl₃N | 308.6 |
| Alternative reports | C₁₃H₇Cl₃N | 295.56 |
The discrepancy may arise from structural isomerism or variations in synthetic routes, such as differing chlorination patterns or byproduct formation during synthesis. The quinoline core consists of a benzene ring fused to a pyridine ring, while the 2,3,6-trichlorophenyl substituent introduces steric hindrance and electronic effects that influence reactivity .
Spectroscopic Properties
While specific spectroscopic data for 2-(2,3,6-Trichlorophenyl)quinoline are unavailable, analogous chloroquinolines exhibit distinct UV-Vis absorption bands near 270–320 nm due to π→π* transitions in the aromatic system . NMR spectra of similar compounds show characteristic signals for quinoline protons at δ 7.5–9.0 ppm and chlorine-substituted aromatic protons upfield at δ 7.0–7.4 ppm .
Synthetic Methodologies
Direct Synthesis Pathways
No explicit synthesis protocols for 2-(2,3,6-Trichlorophenyl)quinoline are documented, but related chlorophenylquinolines are typically synthesized via:
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Friedländer annulation: Condensation of 2-aminobenzophenones with ketones in acidic conditions .
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Vilsmeier-Haack reaction: Formylation of acetanilide derivatives followed by cyclization .
The trichlorophenyl group may be introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling, though chlorination conditions must avoid over-halogenation .
Patent-Based Approaches
US4772747A describes a route to 2,4,6-trichlorophenylhydrazine, a potential precursor for chlorophenylquinolines . Key steps include:
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Chlorination of N-anilinodicarboximide: Phthalic anhydride reacts with phenylhydrazine to form intermediates, which are chlorinated to yield N-(2,4,6-trichloroanilino)dicarboximide .
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Base-mediated liberation: Treatment with amines (e.g., butylamine) releases 2,4,6-trichlorophenylhydrazine, which could undergo cyclization to form quinoline derivatives .
Biological Activities and Mechanisms
For 2-(2,3,6-Trichlorophenyl)quinoline, the trichlorophenyl group may enhance membrane permeability and target binding via hydrophobic interactions, while the quinoline core could intercalate DNA or inhibit metalloenzymes.
Hypothesized Therapeutic Targets
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Antimicrobial Activity: Chloroquinolines disrupt microbial cell membranes and inhibit DNA gyrase .
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Anticancer Potential: Chlorine atoms may enhance topoisomerase inhibition, as seen in camptothecin analogs.
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Anti-inflammatory Effects: COX-2 selectivity is plausible due to steric complementarity with the enzyme’s active site .
Research Gaps and Future Directions
Characterization Challenges
The molecular formula discrepancy underscores the need for high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction studies to resolve structural ambiguities.
Biological Screening Priorities
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In vitro assays: Test against Plasmodium falciparum (antimalarial), Staphylococcus aureus (antibacterial), and MCF-7 cells (anticancer) .
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ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
Synthetic Optimization
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